克林霉素棕榈酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

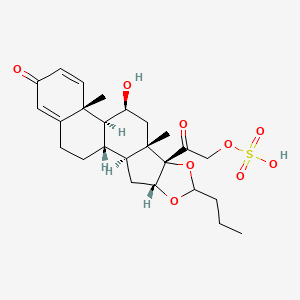

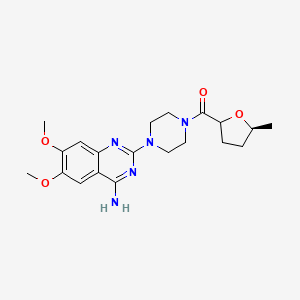

Clindamycin Palmitate Hydrochloride is a water-soluble hydrochloride salt of the ester of clindamycin and palmitic acid . It’s a semisynthetic antibiotic produced by a 7(S)‑chloro‑substitution of the 7®-hydroxyl group of the parent compound lincomycin .

Molecular Structure Analysis

Clindamycin phosphate has been reported to form several solid-state forms. The crystal structures of two CP solvates, a dimethyl sulfoxide (DMSO) solvate and a methanol/water solvate (solvate V), have been determined by single crystal X-ray diffraction .Chemical Reactions Analysis

A kinetic spectrophotometric method has been developed for the determination of Clindamycin Hydrochloride, based on the reaction of Clindamycin with potassium iodide and potassium iodate in an aqueous medium at (25 ± 2 °C) to produce yellow-coloured tri iodide ions (I 3− ) .Physical And Chemical Properties Analysis

Clindamycin phosphate (CP), an antibacterial agent, has been reported to form several solid-state forms. The properties and transformations of these forms were characterized by powder X-ray diffraction, Single-crystal X-ray diffraction, differential scanning calorimetry, thermo gravimetric analysis, hot-stage microscopy, and dynamic vapor sorption .科学研究应用

儿科用药

克林霉素棕榈酸酯因其水溶性而在儿科用药中得到广泛应用,使其适合作为儿童口服溶液。 研究重点是优化儿科患者的药效和剂量 .

抗菌素耐药性研究

该化合物在抗菌素耐药性研究中被研究,抗菌素耐药性是一个新兴的健康问题。 研究旨在深入了解克林霉素的药理学及其与细胞色素P450 (CYP)3A4/5酶的相互作用 .

药物分析

开发用于测定克林霉素棕榈酸酯在商业产品中的效价和质量的分析方法,如高效液相色谱 (HPLC),是另一个应用领域 .

药物3D打印

克林霉素棕榈酸酯已被探索用于选择性激光烧结 (SLS) 制造的 3D 打印片剂 (printlets)。 这包括研究配方和工艺因素对 printlets 质量属性的影响 .

杂质表征

作用机制

Target of Action

Clindamycin B Palmitate, also known as Clindamycin, is a lincosamide antibiotic that primarily targets anaerobic bacteria , streptococci , staphylococci , and pneumococcal bacteria . These bacteria are responsible for various serious infections, making Clindamycin a crucial drug in treating these conditions .

Mode of Action

Clindamycin operates by inhibiting bacterial protein synthesis. It achieves this by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes both the assembly of the ribosome and the translation process . The three-dimensional structure of Clindamycin plays a crucial role in this mechanism .

Biochemical Pathways

By disrupting bacterial protein synthesis, Clindamycin causes changes in the cell wall surface of the bacteria. This alteration decreases the adherence of bacteria to host cells and increases the intracellular killing of organisms .

Pharmacokinetics

Clindamycin B Palmitate is rapidly and extensively absorbed from the gastrointestinal (GI) tract, with a bioavailability of approximately 87% . Blood level studies comparing Clindamycin Palmitate HCl with Clindamycin Hydrochloride show that both drugs reach their peak active serum levels at the same time, indicating a rapid hydrolysis of the palmitate to the Clindamycin .

Result of Action

The primary result of Clindamycin’s action is the effective treatment of serious infections caused by susceptible bacteria . It’s important to note that treatment with clindamycin has been associated with severe colitis which may end fatally . This is due to the alteration of the normal flora of the colon leading to overgrowth of C.difficile .

Action Environment

The action, efficacy, and stability of Clindamycin can be influenced by various environmental factors. For instance, special populations such as pediatrics and pregnant women have altered cytochrome P450 (CYP)3A4 activity . As Clindamycin is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites, changes in CYP3A4 activity can influence the drug’s action .

安全和危害

未来方向

Clindamycin is used to treat serious infections caused by bacteria. It’s usually available as one of three salts: clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide . These salt forms are all prodrugs of clindamycin but once inside the body or applied to the skin, they are rapidly converted to active clindamycin by hydrolysis .

生化分析

Biochemical Properties

Clindamycin B Palmitate interacts with various enzymes and proteins in biochemical reactions. It inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This impedes both the assembly of the ribosome and the translation process .

Cellular Effects

Clindamycin B Palmitate has significant effects on various types of cells and cellular processes. It disrupts bacterial protein synthesis, causing changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Molecular Mechanism

The mechanism of action of Clindamycin B Palmitate involves binding interactions with biomolecules and changes in gene expression. It works primarily by binding to the 50S ribosomal subunit of bacteria, disrupting protein synthesis by interfering with the transpeptidation reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Clindamycin B Palmitate can change over time. It has been observed that both Clindamycin B Palmitate and Clindamycin Hydrochloride reach their peak active serum levels at the same time, indicating a rapid hydrolysis of the palmitate to the Clindamycin .

Dosage Effects in Animal Models

In animal models, the effects of Clindamycin B Palmitate can vary with different dosages. Serum levels at or above 0.5 µg/mL can be maintained by oral dosing at a rate of 2.5 mg/lb of Clindamycin B Palmitate every 12 hours .

Metabolic Pathways

Clindamycin B Palmitate is involved in various metabolic pathways. It is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites .

Transport and Distribution

Clindamycin B Palmitate is transported and distributed within cells and tissues. It is widely distributed in the body, including into bone, but does not distribute into cerebrospinal fluid .

Subcellular Localization

The subcellular localization of Clindamycin B Palmitate is primarily in the cytoplasmic membrane, where it undergoes post-translational modifications .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Clindamycin B Palmitate involves the conversion of Clindamycin to its palmitate ester through a series of chemical reactions.", "Starting Materials": [ "Clindamycin hydrochloride", "Palmitic acid", "Dimethylformamide", "Dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "1. Clindamycin hydrochloride is converted to Clindamycin by reaction with sodium hydroxide in water.", "2. Clindamycin is then reacted with palmitic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) to form Clindamycin palmitate ester.", "3. The Clindamycin palmitate ester is then purified by recrystallization from methanol.", "4. The final product, Clindamycin B Palmitate, is obtained by acidification of the Clindamycin palmitate ester with hydrochloric acid." ] } | |

| 68206-99-5 | |

分子式 |

C33H61ClN2O6S |

分子量 |

649.369 |

IUPAC 名称 |

[6-[2-chloro-1-[(4-ethyl-1-methylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate |

InChI |

InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40) |

InChI 键 |

LSOHVGOQENSEGU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CC)O)O |

同义词 |

(2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(4-ethyl-1-methyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Hexadecanoate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B565984.png)

![[2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B565990.png)

![[(2R,3S,5S)-3-Hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B565995.png)